molecular formula C5H4IN5 B11855278 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11855278
M. Wt: 261.02 g/mol
InChI Key: JMJXQGFSXQXQDE-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C5H4IN5. This compound is characterized by the presence of an iodine atom at the 3rd position and an amino group at the 6th position of the pyrazolo[3,4-d]pyrimidine ring system. It is a white to light yellow crystalline powder and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the iodination of pyrazolo[3,4-d]pyrimidine derivatives. One common method includes the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which are valuable intermediates in medicinal chemistry .

Scientific Research Applications

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is used extensively in scientific research due to its versatile chemical properties:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • 5-Iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it a better leaving group in substitution reactions, enhancing the compound’s versatility in synthetic chemistry .

Properties

Molecular Formula

C5H4IN5

Molecular Weight

261.02 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C5H4IN5/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H3,7,8,9,10,11)

InChI Key

JMJXQGFSXQXQDE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=NNC(=C21)I)N

Origin of Product

United States

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